3-(2H-1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)propanamide
Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)propanamide is 297.13649347 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) detailed the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, including compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)propanamide. These compounds exhibited significant antitumor activities across a broad spectrum of cancer cell lines, highlighting the potential of structurally similar compounds in cancer research.
Herbicide Development
Research from 1970 by K. Viste et al. explored the herbicidal activity of benzamides, including those related to the chemical structure of interest. These compounds showed promising efficacy against annual and perennial grasses, indicating potential agricultural applications.
Antidepressant Potential
A study by J. A. Clark et al. (1979) synthesized and evaluated analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol, resembling the structure of interest for their antidepressant properties. The findings underscored the therapeutic potential of such compounds in treating depression.
Structural Analysis
P. Sharma et al. (2016) reported on the synthesis and X-ray diffraction analysis of a compound structurally akin to 3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)propanamide. The study provided valuable insights into the molecular configuration and potential reactivity of similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-4-3-5-15(13(12)2)19-18(20)9-7-14-6-8-16-17(10-14)22-11-21-16/h3-6,8,10H,7,9,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBQZQXBCZXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.